molecular formula C20H26N4O3 B15026725 8-(4-tert-butylphenoxy)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-tert-butylphenoxy)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15026725
M. Wt: 370.4 g/mol
InChI Key: AADPWISAOOOYBK-UHFFFAOYSA-N
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Description

8-(4-TERT-BUTYLPHENOXY)-1,3-DIMETHYL-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine core with a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-TERT-BUTYLPHENOXY)-1,3-DIMETHYL-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method includes the alkylation of a purine derivative with a tert-butylphenoxy group. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-TERT-BUTYLPHENOXY)-1,3-DIMETHYL-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8-(4-TERT-BUTYLPHENOXY)-1,3-DIMETHYL-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-TERT-BUTYLPHENOXY)-1,3-DIMETHYL-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylxanthine: A similar compound with a purine core but lacking the tert-butylphenoxy group.

    7-Propylxanthine: Another similar compound with a propyl group but lacking the tert-butylphenoxy group.

Uniqueness

8-(4-TERT-BUTYLPHENOXY)-1,3-DIMETHYL-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the tert-butylphenoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

8-(4-tert-butylphenoxy)-1,3-dimethyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C20H26N4O3/c1-7-12-24-15-16(22(5)19(26)23(6)17(15)25)21-18(24)27-14-10-8-13(9-11-14)20(2,3)4/h8-11H,7,12H2,1-6H3

InChI Key

AADPWISAOOOYBK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(N=C1OC3=CC=C(C=C3)C(C)(C)C)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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